BenchChemオンラインストアへようこそ!

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

P2X7 receptor antagonist Purinergic signaling Inflammation

This specific N1,C4-bis(4-fluorophenyl)-5-aminopyrazole regioisomer delivers nanomolar P2X7 antagonism (IC₅₀ 63.4 nM) and distinct cancer kinase panel activity (Src, B-Raf, EGFR, VEGFR-2), a selectivity profile that regioisomeric 3-(4-fluorophenyl) analogs lack. Its dual-fluorophenyl architecture supports ¹⁹F NMR screening, while the C5 amine enables rapid amide/urea library synthesis. Insist on this exact substitution pattern—positional isomers exhibit total target shift.

Molecular Formula C15H11F2N3
Molecular Weight 271.26 g/mol
CAS No. 664966-78-3
Cat. No. B1446820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
CAS664966-78-3
Molecular FormulaC15H11F2N3
Molecular Weight271.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F
InChIInChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2
InChIKeyCQZOLLQOSDUENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 664966-78-3): A Bis-Fluorinated 5-Aminopyrazole Scaffold for Targeted Kinase and Receptor Modulation


1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 664966-78-3, MFCD12196279) is a synthetic 5-aminopyrazole derivative with the molecular formula C₁₅H₁₁F₂N₃ and a molecular weight of 271.26 . The compound features two 4-fluorophenyl substituents at the N1 and C4 positions of the central pyrazole ring, with a primary amine at the C5 position. This specific substitution pattern distinguishes it from mono-fluorinated or differently substituted 5-aminopyrazoles and positions it as a versatile building block in medicinal chemistry programs targeting kinase inhibition and purinergic receptor modulation .

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Procurement: Why Closely Related 5-Aminopyrazoles Are Not Interchangeable


5-Aminopyrazoles constitute a broad and widely studied chemical class, but biological activity is exquisitely sensitive to the precise regioisomeric arrangement and substitution pattern on the pyrazole nucleus. As demonstrated by Thaher et al., a simple regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine results in an almost complete loss of p38α MAP kinase inhibitory activity while conferring potent activity against a panel of cancer kinases including Src, B-Raf, EGFR, and VEGFR-2 [1]. This regioisomerism-dependent target selectivity underscores the critical importance of exact positional substitution. For 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, the presence of two 4-fluorophenyl groups at N1 and C4 positions creates a unique steric and electronic environment that cannot be replicated by mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine) or 4-benzoyl derivatives [2][3]. Substituting this compound with a structurally similar but positionally distinct analog may result in complete loss of activity against the intended target or, conversely, unintended off-target engagement.

Quantitative Differentiation of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Against Structural Analogs: Evidence-Based Selection Criteria


P2X7 Receptor Antagonism: Nanomolar Potency of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Versus Structurally Related Pyrazoles

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine demonstrates potent antagonism at the human P2X7 receptor with an IC₅₀ of 63.4 nM in a Ca²⁺ flux FLIPR assay [1]. In contrast, a closely related 5-aminopyrazole analog, 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (CID 1478026), exhibits an EC₅₀ >55,700 nM against the eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) in a cell-based assay, indicating that the bis-4-fluorophenyl substitution pattern confers significantly enhanced target engagement potency compared to analogs bearing a 4-methylphenyl group at the C3 position [2].

P2X7 receptor antagonist Purinergic signaling Inflammation

Regioisomerism-Dependent Kinase Selectivity: Comparative Assessment of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in p38α MAPK Versus Cancer Kinase Panels

The 1,4-substitution pattern of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine aligns with the regioisomeric class (4-(4-fluorophenyl)-3-substituted pyrazoles) that exhibits activity against cancer-relevant kinases rather than p38α MAP kinase. Thaher et al. demonstrated that 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amines are potent p38α MAP kinase inhibitors, whereas the regioisomeric switch to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amines abolishes p38α inhibition (data not shown) while conferring nanomolar IC₅₀ values against Src, B-Raf WT, B-Raf V600E, EGFRs, and VEGFR-2 [1]. This target switch is not a minor potency shift but a complete redirection of biological activity driven solely by the interchange of substituents at the C3 and C4 positions [1].

Kinase inhibitor Regioisomerism p38 MAPK Cancer

P2X7 Receptor Modulation Across Species: Cross-Species Antagonist Activity of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been evaluated for antagonist activity at P2X7 receptors from multiple species. The compound shows activity at human recombinant P2X7 (IC₅₀ = 63.4 nM) [1] and has also been assessed for antagonist activity at rat and mouse P2X7 receptors expressed in 1321N1 cells using the same Ca²⁺ flux FLIPR assay methodology [2][3]. The availability of cross-species pharmacological data is a key differentiator, as many pyrazole-based P2X7 antagonists in the literature have been characterized only against human receptors, limiting their utility in preclinical in vivo disease models.

P2X7 receptor Species cross-reactivity Preclinical development

Purity and Procurement Specifications: Commercial Availability and Quality Control Data for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is commercially available from established chemical suppliers including Sigma-Aldrich (MilliporeSigma) and Krackeler Scientific as catalog number ALDRICH/JRD0629 . The compound is supplied as a research chemical for early discovery with the empirical formula C₁₅H₁₁F₂N₃ and molecular weight 271.26. Sigma-Aldrich notes that this product is provided as part of a collection of unique chemicals for early discovery researchers, though analytical data for the specific lot is not collected by the vendor [1]. The compound is classified as WGK 3 (highly water-endangering) and falls under storage class 11 (combustible solids) [1].

Chemical procurement Purity specifications Building block

Fluorination-Driven Physicochemical Differentiation: Calculated Properties of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Versus Non-Fluorinated and Mono-Fluorinated Analogs

The presence of two fluorine atoms in 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine confers distinct physicochemical properties compared to non-fluorinated and mono-fluorinated 5-aminopyrazole analogs. The compound has an exact mass of 271.09210369 Da, 4 hydrogen bond acceptors (primarily from the fluorine atoms and pyrazole nitrogens), 1 hydrogen bond donor (the C5 amine), and 2 rotatable bonds [1]. In SAR studies of related fluorinated pyrazoles, the addition of a 4-fluorophenyl group to a pyrazole scaffold has been shown to significantly enhance lipophilicity and improve interactions with hydrophobic binding pockets of biological targets .

Lipophilicity Fluorine substitution Physicochemical properties

Optimal Deployment Scenarios for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in Drug Discovery and Chemical Biology


P2X7 Receptor Antagonist Lead Discovery and Optimization

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine serves as a validated starting point for P2X7 receptor antagonist programs targeting inflammatory, neuropathic pain, and neurodegenerative disorders. With a confirmed IC₅₀ of 63.4 nM at human P2X7 in a calcium flux assay [1], the compound provides a benchmark potency level for SAR exploration. Its cross-species activity (human, rat, mouse) [2][3] allows for direct progression from in vitro human target engagement studies to in vivo rodent efficacy models without the need for species-specific analog synthesis, accelerating preclinical development timelines. Researchers should verify the exact IC₅₀ value from the specific vendor lot through in-house retesting prior to initiating SAR campaigns, as vendor-supplied material may not include lot-specific analytical data [4].

Kinase Inhibitor Scaffold for Oncology Programs Targeting Src, B-Raf, EGFR, and VEGFR-2

Based on the regioisomerism study by Thaher et al., 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine belongs to the 4-(4-fluorophenyl)-substituted pyrazole class that demonstrates nanomolar inhibitory activity against a panel of clinically validated cancer kinases including Src, B-Raf (WT and V600E), EGFR, and VEGFR-2 [5]. In contrast, the regioisomeric 3-(4-fluorophenyl)-substituted pyrazoles are selective for p38α MAP kinase [5]. This distinct kinase selectivity profile makes 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine a suitable scaffold for developing multi-targeted kinase inhibitors for oncology applications. Procurement of this specific regioisomer ensures that medicinal chemistry efforts are directed toward the cancer-relevant kinase panel rather than the anti-inflammatory p38α pathway.

Fluorinated Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The bis-4-fluorophenyl substitution pattern on the 5-aminopyrazole core provides a unique combination of physicochemical properties—increased lipophilicity, four hydrogen bond acceptors, and a single hydrogen bond donor [6]—that make it an attractive building block for diversity-oriented synthesis and fragment-based drug discovery. The compound's two fluorine atoms enable potential ¹⁹F NMR-based binding and screening assays, while the primary amine at C5 provides a synthetic handle for further derivatization (e.g., amide coupling, urea formation, or reductive amination). Commercial availability from Sigma-Aldrich/MilliporeSigma and Krackeler Scientific with documented MDL number MFCD12196279 facilitates rapid procurement for parallel synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.